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This guide provides a detailed comparative analysis of Ivosidenib and Enasidenib, two

prominent targeted therapies for Acute Myeloid Leukemia (AML). The information presented is

based on available clinical trial data and pharmacological profiles to assist researchers,

scientists, and drug development professionals in understanding the nuances of these

treatments.

Introduction
Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal white blood

cells that accumulate in the bone marrow and interfere with the production of normal blood

cells. A subset of AML patients harbors mutations in the isocitrate dehydrogenase 1 (IDH1) or

isocitrate dehydrogenase 2 (IDH2) genes. These mutations lead to the production of an

oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic

regulation, ultimately blocking myeloid differentiation.[1][2][3] Ivosidenib and Enasidenib are

oral, targeted inhibitors that specifically address these mutations.[1][3]

Ivosidenib (Tibsovo®) is a small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][4]

[5] It is approved for the treatment of AML with a susceptible IDH1 mutation.[4] Enasidenib

(Idhifa®) is a small-molecule inhibitor of the mutant IDH2 (mIDH2) enzyme and is used for the

treatment of AML with a susceptible IDH2 mutation.[2][3][6]
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Mechanism of Action
Both Ivosidenib and Enasidenib function by inhibiting their respective mutant IDH enzymes,

thereby reducing the levels of the oncometabolite 2-HG. This reduction in 2-HG allows for the

restoration of normal cellular differentiation of myeloid cells.[2][5][7]

Ivosidenib specifically targets mutations in the IDH1 enzyme, most commonly at the R132

residue.[1][4] By inhibiting the mutated IDH1, Ivosidenib promotes the differentiation of

myeloblasts into mature myeloid cells.[8]

Enasidenib is a selective inhibitor of the mutated IDH2 enzyme, targeting variants such as

R140Q, R172S, and R172K.[3][6] Its action leads to decreased 2-HG levels and subsequent

myeloid differentiation.[3]

The distinct targets of these two drugs underscore the importance of mutational testing in AML

patients to guide appropriate therapy.
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Caption: Signaling pathways for Ivosidenib and Enasidenib.

Comparative Efficacy and Safety
Direct head-to-head clinical trials comparing Ivosidenib and Enasidenib are limited as they

target different mutations. However, data from their respective clinical trials provide insights into

their efficacy and safety profiles.

Efficacy Data
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Parameter
Ivosidenib (mIDH1

AML)

Enasidenib (mIDH2

AML)
Source

Monotherapy

(Relapsed/Refractory

AML)

Overall Response

Rate (ORR)
41.6% 40.3% [9]

Complete Remission

(CR) Rate
- 19.3%

Median Duration of

Response
6.5 months 5.8 months [9]

Median Overall

Survival (OS)
- 9.3 months

Combination with

Azacitidine (Newly

Diagnosed AML)

Median Overall

Survival (OS)

29.3 months (vs 7.9

with placebo + AZA)

Not Reached (1-year

OS rate: 72%)
[10][11]

Overall Response

Rate (ORR)
-

74% (vs 36% with

AZA alone)
[11]

Combination with

Induction

Chemotherapy (Newly

Diagnosed AML)

CR/CRi/CRp Rate 77% 74% [9]

End-of-Induction CR

Rate
55% 47% [12]

Safety Profile
Both drugs are generally well-tolerated, but are associated with specific adverse events.
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Adverse Event Ivosidenib Enasidenib Source

Differentiation

Syndrome
Yes Yes [8][13]

QTc Interval

Prolongation
Yes - [8]

Hyperbilirubinemia Less common
More common (due to

UGT1A1 inhibition)
[7][12]

Leukocytosis Yes Yes

Tumor Lysis

Syndrome
Yes Yes

Experimental Protocols
The clinical efficacy and safety data presented are derived from multicenter, open-label, single-

arm, or randomized clinical trials. Below are generalized experimental workflows for such trials.

Phase 1 Dose-Escalation and Expansion Study
Workflow
This protocol is designed to determine the maximum tolerated dose (MTD), safety, and

preliminary efficacy of a new agent.
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Caption: Generalized workflow for a Phase 1 dose-escalation and expansion study.

Phase 3 Randomized Controlled Trial Workflow
This protocol is designed to compare the efficacy and safety of a new treatment against a

standard of care or placebo.
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Caption: Generalized workflow for a Phase 3 randomized controlled trial.

Conclusion
Ivosidenib and Enasidenib represent significant advancements in the targeted therapy of AML

for patients with IDH1 and IDH2 mutations, respectively. Their distinct molecular targets

necessitate accurate genetic screening for patient stratification. While both drugs demonstrate

comparable overall response rates in the relapsed/refractory setting, their efficacy in

combination with other agents in newly diagnosed patients appears promising. The safety

profiles are manageable but require careful monitoring for specific adverse events such as

differentiation syndrome and QTc prolongation (for Ivosidenib). Future research may focus on

head-to-head comparisons in specific patient populations, if applicable, and on strategies to

overcome resistance to these targeted agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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